
2-Amino-2-(3-Fluor-4-methoxyphenyl)essigsäure
Übersicht
Beschreibung
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a methoxy group attached to the acetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block in Organic Chemistry
The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds. It can be utilized in the formation of amides, esters, and other derivatives that are essential for pharmaceutical development.
Reagent for Chemical Reactions
In addition to being a building block, 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid acts as a reagent in several chemical reactions. It is particularly useful in reactions involving amino acids and can facilitate the synthesis of novel compounds with potential biological activity.
Biological Applications
Enzyme Inhibition Studies
Research indicates that this compound has potential biological activities, including enzyme inhibition. Studies have shown that it can inhibit certain aminotransferases, which are crucial for amino acid metabolism. This inhibition can lead to altered levels of amino acids within cells, showcasing its potential as a tool for studying metabolic pathways.
Receptor Binding Studies
The compound has been investigated for its ability to bind to specific receptors within biological systems. This binding activity is essential for understanding its role in cellular signaling pathways and its potential therapeutic effects.
Medical Research
Therapeutic Potential
Current research explores the therapeutic applications of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid in drug development. Its structural features make it a candidate for developing new drugs aimed at treating various diseases, particularly those related to metabolic disorders and cancer.
Case Study: Anti-HIV Activity
Recent studies have highlighted the compound's potential as an anti-HIV agent. For instance, derivatives of this compound have shown significant inhibitory effects on HIV replication in vitro. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its antiviral potency, making it a promising candidate for further drug development .
Industrial Applications
Specialty Chemicals Production
In industrial settings, 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid is utilized in the production of specialty chemicals and agrochemicals. Its versatility allows it to be incorporated into various formulations that require specific chemical properties.
Biochemische Analyse
Biochemical Properties
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters, facilitating its uptake into cells. Additionally, it can act as a substrate for certain aminotransferases, leading to the formation of various metabolites. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid to its target molecules .
Cellular Effects
The effects of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in amino acid metabolism and transport. Additionally, 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid can alter cellular metabolism by serving as a precursor for the synthesis of other bioactive molecules .
Molecular Mechanism
At the molecular level, 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For instance, it may inhibit certain aminotransferases, thereby affecting the levels of amino acids and their derivatives in the cell. Additionally, 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid can influence gene expression by modulating transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or pH. Long-term studies have shown that prolonged exposure to 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For instance, high doses of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid is involved in several metabolic pathways. It can be metabolized by aminotransferases to form various metabolites, which may have their own biological activities. Additionally, it can influence metabolic flux by altering the levels of key intermediates in amino acid metabolism. The interactions with enzymes and cofactors in these pathways are crucial for its metabolic effects .
Transport and Distribution
Within cells and tissues, 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, while binding proteins may help in its intracellular distribution. The localization and accumulation of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid can affect its activity and function, influencing various cellular processes .
Subcellular Localization
The subcellular localization of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid is an important determinant of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization can also affect its interactions with other biomolecules and its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a series of reactions, including condensation with glycine or its derivatives, to form an intermediate Schiff base.
Industrial Production Methods
Industrial production of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Wirkmechanismus
The mechanism of action of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-(4-fluorophenyl)acetic acid
- 2-Amino-2-(3-methoxyphenyl)acetic acid
- 2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid
Uniqueness
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds .
Biologische Aktivität
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a fluoro and a methoxy group attached to a phenyl ring, contributing to its unique electronic and steric properties. This structure influences its biological activity and reactivity compared to similar compounds.
Property | Details |
---|---|
Molecular Formula | C10H12FNO3 |
Molecular Weight | 215.21 g/mol |
Functional Groups | Amino, Fluoro, Methoxy |
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid exhibits its biological effects through several mechanisms:
- Enzyme Interaction : It acts as a substrate for various aminotransferases, influencing amino acid metabolism and transport. This interaction can lead to the formation of bioactive metabolites.
- Receptor Binding : Preliminary studies indicate that this compound may inhibit specific neurotransmitter receptors, suggesting its role as a modulator in pathways related to mood regulation and cognitive functions .
- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression, particularly those involved in amino acid metabolism.
Cellular Effects
Research indicates that 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid affects various cellular functions:
- Gene Expression : It modulates the expression of genes involved in amino acid transport and metabolism.
- Metabolic Alterations : The compound serves as a precursor for synthesizing other bioactive molecules, thereby altering cellular metabolism.
Toxicity Studies
In animal models, the dosage of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid significantly impacts its biological effects:
- Low Doses : Minimal effects observed.
- High Doses : Associated with toxic effects such as liver and kidney damage. Threshold effects indicate that specific dosages are required to elicit measurable responses.
Case Studies
- Neurological Applications : In studies focusing on mood disorders, 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid demonstrated potential as a neurotransmitter modulator. Its ability to inhibit certain receptors suggests it could be developed into treatments for conditions like depression or anxiety.
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid:
Compound | Unique Features |
---|---|
2-Amino-2-(4-fluorophenyl)acetic acid | Lacks methoxy group |
2-Amino-2-(3-methoxyphenyl)acetic acid | Lacks fluorine substituent |
2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid | Chlorine instead of fluorine |
Eigenschaften
IUPAC Name |
2-amino-2-(3-fluoro-4-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKLMQYFJHGPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398021 | |
Record name | Amino(3-fluoro-4-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299166-66-8 | |
Record name | Amino(3-fluoro-4-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.